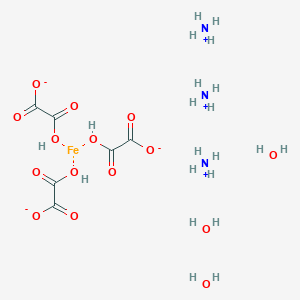
Triazanium;2-hydroxy-2-oxoacetate;iron;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium iron(III) oxalate trihydrate is a chemical compound with the formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. It is a coordination complex where iron(III) ions are coordinated to oxalate anions, and ammonium ions are present as counterions. This compound is known for its distinctive blue color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Combination: Ammonium iron(III) oxalate trihydrate can be synthesized by reacting iron(III) chloride with ammonium oxalate in an aqueous solution. The reaction is typically carried out at room temperature and requires constant stirring to ensure complete reaction.
Precipitation Method: Another method involves the precipitation of iron(III) oxalate from an aqueous solution containing iron(III) ions and oxalate ions, followed by the addition of ammonium ions to form the trihydrate.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process involves careful control of pH, temperature, and concentration of reactants to ensure consistent product quality.
Types of Reactions:
Oxidation: Ammonium iron(III) oxalate trihydrate can undergo oxidation reactions, where the iron(III) ions are further oxidized to iron(IV) or iron(V) species.
Reduction: Reduction reactions can reduce iron(III) ions to iron(II) ions, often using reducing agents like sodium dithionite.
Substitution: Substitution reactions can occur where the oxalate ligands are replaced by other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium dithionite or ascorbic acid.
Substitution: Various anions can be used as substitutes, and the reaction conditions depend on the specific anion.
Major Products Formed:
Oxidation: Iron(IV) or iron(V) oxalates.
Reduction: Iron(II) oxalate.
Substitution: Iron(III) complexes with different ligands.
Scientific Research Applications
Ammonium iron(III) oxalate trihydrate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other iron-containing compounds and is used in studies of coordination chemistry.
Biology: The compound is used in biological research to study iron metabolism and its role in cellular processes.
Medicine: It is used as an iron supplement in medical treatments for iron-deficiency anemia.
Industry: It is utilized in the production of pigments, dyes, and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its iron content. Iron(III) ions can participate in redox reactions, which are crucial for various biological and chemical processes. The oxalate ligands help stabilize the iron ions, making the compound effective in its applications.
Molecular Targets and Pathways Involved:
Iron Metabolism: The iron ions are involved in the regulation of iron homeostasis in biological systems.
Redox Reactions: The iron ions can act as catalysts in redox reactions, facilitating electron transfer processes.
Comparison with Similar Compounds
Ammonium Iron(III) Citrate: Similar in structure but contains citrate ligands instead of oxalate.
Ferric Ammonium Sulfate: Contains sulfate ligands and is used in similar applications.
Iron(III) Oxalate: Lacks ammonium ions and is used in different contexts.
Uniqueness: Ammonium iron(III) oxalate trihydrate is unique due to its specific combination of iron(III) ions and oxalate ligands, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C6H21FeN3O15 |
|---|---|
Molecular Weight |
431.09 g/mol |
IUPAC Name |
triazanium;2-hydroxy-2-oxoacetate;iron;trihydrate |
InChI |
InChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2 |
InChI Key |
XLDOWRCPANHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].O.O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


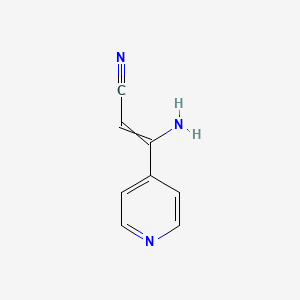
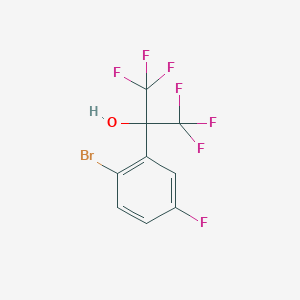
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
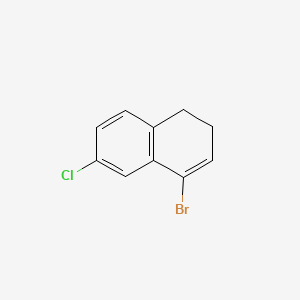
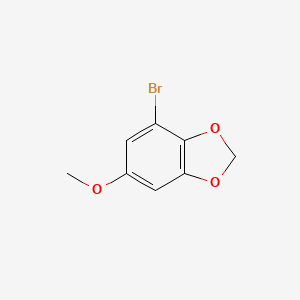
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
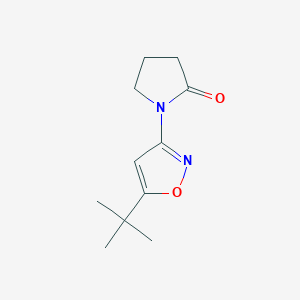
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
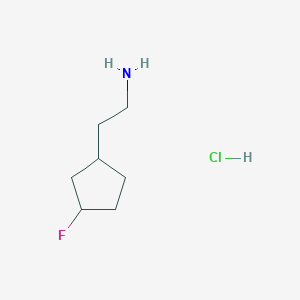
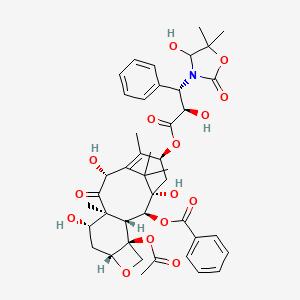
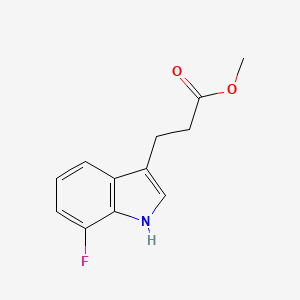
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)

